molecular formula C7H6N2Se B1266456 5-Methyl-2,1,3-benzoselenadiazole CAS No. 1123-91-7

5-Methyl-2,1,3-benzoselenadiazole

Cat. No. B1266456
CAS RN: 1123-91-7
M. Wt: 197.11 g/mol
InChI Key: IZEMMCAMXBKLDP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-Methyl-2,1,3-benzoselenadiazole and its derivatives, like 5,6-dimethyl-2,1,3-benzoselenadiazole, typically involves oxidation reactions with selenium dioxide. This process highlights the compound's flexibility in undergoing chemical modifications, leading to the exploration of its spectroscopic properties (Neidlein & Knecht, 1987).

Molecular Structure Analysis

The molecular structure of 5-Methyl-2,1,3-benzoselenadiazole has been elucidated through various spectroscopic techniques. Research indicates considerable bond fixation within its 6-membered ring, as derived from proton NMR spectra including 13C-H and 77Se-H satellites, showcasing the compound's stable and defined molecular geometry (Khetrapal & Kunwar, 1981).

Chemical Reactions and Properties

5-Methyl-2,1,3-benzoselenadiazole undergoes various chemical reactions, demonstrating its versatility. Its interaction with selenium dioxide for oxidation is a prime example of its reactivity, leading to the formation of derivatives that further contribute to its chemical diversity and utility in different chemical contexts (Neidlein & Knecht, 1987).

Physical Properties Analysis

The physical properties of 5-Methyl-2,1,3-benzoselenadiazole, including its melting point, boiling point, and solubility, are determined by its molecular structure. While specific details on these properties are scarce in the literature, the compound's structural analysis through NMR and other spectroscopic methods provides a foundation for inferring its physical behavior and stability under various conditions.

Chemical Properties Analysis

The chemical properties of 5-Methyl-2,1,3-benzoselenadiazole, such as its acidity, basicity, and reactivity with other chemical agents, are influenced by its selenadiazole core. Its ability to undergo oxidation and interact with selenium dioxide highlights its chemical reactivity and potential for synthesis of various derivatives with unique properties and applications (Neidlein & Knecht, 1987).

Scientific Research Applications

Oxidation Reactions

5-Methyl-2,1,3-benzoselenadiazole is involved in various oxidation reactions. Research has described its synthesis through oxidation reactions, particularly with selenium dioxide, highlighting its reactive nature and potential applications in organic synthesis and chemical reactions (Neidlein & Knecht, 1987).

Bromination and Reactivity Studies

The compound's ability to undergo bromination has been studied, demonstrating its reactivity with N-bromosuccinimide and its interactions with various nucleophiles (Neidlein & Knecht, 1987). This aspect is essential for understanding its chemical behavior and potential in synthetic chemistry.

Addition Reactions

The compound's role in addition reactions, particularly with benzyne and dimethyl acetylenedicarboxylate, has been explored. These studies offer insights into the stereochemical aspects of its reactions and potential applications in synthesizing complex organic molecules (Campbell et al., 1978).

Synthesis of Derivatives

The synthesis of various derivatives of 5-Methyl-2,1,3-benzoselenadiazole has been a focus, with research detailing methods to create benzazepine derivatives and other complex structures. This work contributes to the development of new compounds with potential pharmaceutical or industrial applications (Elmaaty, 2008).

Analytical Applications

The compound has been explored for its use in analytical chemistry, particularly as a photometric reagent for selenium. Its formation into a red-colored compound with specific absorption characteristics highlights its potential in qualitative and quantitative analysis (Demeyere & Hoste, 1962).

Gould-Jacobs Reaction and Quinolone Derivatives

The Gould-Jacobs reaction involving 5-Methyl-2,1,3-benzoselenadiazole has been studied to produce quinolone derivatives. Such research extends the compound's application scope into more complex and varied chemical syntheses (Bella et al., 2012).

Corrosion Inhibition

The compound's derivatives have been examined for their corrosion inhibition properties, particularly in relation to steel in acidic environments. This research suggests potential industrial applications in materials science and engineering (Ammal et al., 2018).

Antitumor and Antibacterial Activity

Some derivatives of 5-Methyl-2,1,3-benzoselenadiazole have shown promise in antitumor and antibacterial activity. This aspect of research is crucial for the potential development of new medicinal compounds (Balasankar et al., 2007).

Structural Studies and Bioisosteric Derivatives

Structural studies, including the examination of bioisosteric derivatives, have been conducted to understand the compound's molecular geometry and potential for forming chalcogen bonds. These insights are valuable for designing drugs and understanding molecular interactions (Mirgaux et al., 2022).

properties

IUPAC Name

5-methyl-2,1,3-benzoselenadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2Se/c1-5-2-3-6-7(4-5)9-10-8-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZEMMCAMXBKLDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=N[Se]N=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2Se
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80149986
Record name 2,1,3-Benzoselenadiazole, 5-methyl-
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Molecular Weight

197.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-2,1,3-benzoselenadiazole

CAS RN

1123-91-7
Record name 5-Methyl-2,1,3-benzoselenadiazole
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 5-Methylpiazselenol
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Record name 5-Methylpiazselenol
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Record name 2,1,3-Benzoselenadiazole, 5-methyl-
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Record name 5-Methyl-2,1,3-benzoselenadiazole
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Record name 5-METHYLPIAZSELENOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
E Sawicki, A Carr - The Journal of Organic Chemistry, 1958 - ACS Publications
(2) This investigation was supported by research grants C-1066 from the National Cancer Institute, National Insti-tutes ofHealth, US Public Health Service and CH-14 from the American …
Number of citations: 17 pubs.acs.org
RH Hanson, CE Meloan - Inorganic and Nuclear Chemistry Letters, 1971 - Elsevier
As was the case reported in the earlier paper,(5) the thermal stabilities of the complexes depend on the atom in the 2-posltlon and on substitution at the 4-and 5-posltions. The …
Number of citations: 0 www.sciencedirect.com
CW Bird, GWH Cheeseman… - Journal of the Chemical …, 1963 - pubs.rsc.org
O-PHENYLENEDIAMINES are important intermediates in heterocyclic synthesis but their preparation is often long and difficult. Although it is convenient to base the preparation of the …
Number of citations: 28 pubs.rsc.org
R Raja, S Luo, CY Hsiow, SP Rwei, L Wang - Polymers, 2017 - mdpi.com
Novel two-dimensional conjugated copolymer, abbreviated as PDTBSeVTT-2TF, containing electron-deficient 4,7-di(thiophen-2-yl)benzo[c][1,2,5]selenodiazole (DTBSe) unit, …
Number of citations: 4 www.mdpi.com
B Zhu, X Zhang, H Jia, Y Li, S Chen, S Zhang - Dyes and Pigments, 2010 - Elsevier
A pyridylvinylene derivative containing piazselenole displayed high selectivity toward glutathione in the presence of other biorelevant analytes. The compound exhibited a 19 nm red-…
Number of citations: 26 www.sciencedirect.com
GR Miller - 1984 - search.proquest.com
The cyclic voltammeter used for these studies is described, and was designed and constructed to automate all phases of the voltammetric analysis except sample preparation. …
Number of citations: 2 search.proquest.com
EH MØRKVED, O BJØRLO… - Bulletin of the …, 2000 - Polish Academy of Sciences
Number of citations: 0

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